molecular formula C22H21ClN2O5S B15099466 6-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B15099466
M. Wt: 460.9 g/mol
InChI Key: IEPSXCNKUVWGIW-UHFFFAOYSA-N
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Description

6-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is an organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core, a sulfonyl group, and a piperidine moiety. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. The key steps include the formation of the chromene core, the introduction of the sulfonyl group, and the attachment of the piperidine moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperidine derivatives. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization, filtration, and chromatography. Safety measures and environmental considerations are also important aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide: A closely related compound with a similar structure but different substitution pattern on the piperidine ring.

    3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Another compound with a chromene core and sulfonyl group but different substituents.

Uniqueness

6-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 6-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide , identified by its CAS number 880785-59-1, belongs to the chromene derivative class known for diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structure

The compound features a complex structure characterized by:

  • A chromene core ,
  • A sulfonamide group ,
  • A chloro substituent .

This structural configuration is crucial for its interaction with biological targets.

Molecular Formula

The molecular formula is C14H19ClN2O3SC_{14}H_{19}ClN_{2}O_{3}S with a molecular weight of 330.83 g/mol .

Research indicates that the compound exhibits notable biological activities, including:

  • Antitumor Activity : Chromene derivatives are often studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may target specific pathways involved in tumor growth.
  • Anti-inflammatory Effects : The presence of the sulfonamide group may enhance its anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes .

Comparative Studies

A comparative analysis with structurally similar compounds shows variations in biological activity:

Compound NameStructure FeaturesBiological Activity
7-methyl-N-{4-[...]}Methyl substitution on chromeneAntitumor activity
5-chloro-N-{...}Different halogen substitutionAntiviral properties
8-hydroxy-N-{...}Hydroxyl group additionEnzyme inhibition

These comparisons highlight the unique attributes of This compound .

Antitumor Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study found that it effectively inhibited the proliferation of MDA-MB-231 breast cancer cells, showcasing potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Studies

Another study evaluated the compound's effects on COX enzymes. The results indicated that it significantly reduced COX-2 activity, suggesting potential applications in treating inflammatory diseases .

Potential Applications

Given its diverse biological activities, This compound holds promise for various therapeutic applications:

  • Cancer Treatment : As an antitumor agent targeting specific pathways.
  • Anti-inflammatory Drugs : Potential for development into anti-inflammatory medications.
  • Drug Development : Its unique structure may inspire the design of new drugs targeting similar pathways.

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

6-chloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H21ClN2O5S/c1-14-4-2-3-11-25(14)31(28,29)17-8-6-16(7-9-17)24-22(27)21-13-19(26)18-12-15(23)5-10-20(18)30-21/h5-10,12-14H,2-4,11H2,1H3,(H,24,27)

InChI Key

IEPSXCNKUVWGIW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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